molecular formula C22H18O13 B12427673 12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione

Cat. No.: B12427673
M. Wt: 490.4 g/mol
InChI Key: GNCGYIJEMRKAFK-CGWYSGAGSA-N
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Description

The compound 12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione is a complex organic molecule with a unique structure. It features multiple functional groups, including methoxy, hydroxyl, and oxane groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pentacyclic structure. The key steps include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.

    Functional Group Introduction: The methoxy and hydroxyl groups are introduced through selective functionalization reactions, such as methylation and hydroxylation.

    Glycosylation: The attachment of the oxane ring is typically done through glycosylation reactions, using glycosyl donors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis, ensuring high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process, reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    Cellular Pathways: Interacts with cellular pathways, leading to apoptosis in cancer cells.

    Antimicrobial Action: Disrupts the cell membrane of microbes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione: is similar to other pentacyclic compounds with methoxy and hydroxyl groups.

Uniqueness

    Structural Complexity: The unique combination of functional groups and the pentacyclic core sets it apart from other compounds.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in multiple fields.

Properties

Molecular Formula

C22H18O13

Molecular Weight

490.4 g/mol

IUPAC Name

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione

InChI

InChI=1S/C22H18O13/c1-29-17-9(31-22-15(26)14(25)13(24)10(4-23)32-22)3-8-12-11-7(20(27)34-19(12)17)2-6-5-30-35-16(6)18(11)33-21(8)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1

InChI Key

GNCGYIJEMRKAFK-CGWYSGAGSA-N

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C5C(=C4)COO5)OC2=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C5C(=C4)COO5)OC2=O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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